2(3H)-Benzoxazolone, 5-chloro-6-(2-(4-(4-fluorophenyl)-1-piperazinyl)-1-hydroxypropyl)-3-methyl-, (R*,S*)-
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Overview
Description
2(3H)-Benzoxazolone, 5-chloro-6-(2-(4-(4-fluorophenyl)-1-piperazinyl)-1-hydroxypropyl)-3-methyl-, (R*,S*)- is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a benzoxazolone core, a chlorinated phenyl group, a fluorinated phenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-(2-(4-(4-fluorophenyl)-1-piperazinyl)-1-hydroxypropyl)-3-methyl-, (R*,S*)- typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazolone core, followed by the introduction of the chlorinated and fluorinated phenyl groups, and finally, the attachment of the piperazine ring. Each step requires specific reagents and conditions, such as the use of chlorinating agents, fluorinating agents, and piperazine derivatives under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 5-chloro-6-(2-(4-(4-fluorophenyl)-1-piperazinyl)-1-hydroxypropyl)-3-methyl-, (R*,S*)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorinated and fluorinated phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2(3H)-Benzoxazolone, 5-chloro-6-(2-(4-(4-fluorophenyl)-1-piperazinyl)-1-hydroxypropyl)-3-methyl-, (R*,S*)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 5-chloro-6-(2-(4-(4-fluorophenyl)-1-piperazinyl)-1-hydroxypropyl)-3-methyl-, (R*,S*)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazolone derivatives, chlorinated phenyl compounds, and fluorinated phenyl compounds. Examples include:
- 2(3H)-Benzoxazolone, 5-chloro-6-(2-(4-(4-chlorophenyl)-1-piperazinyl)-1-hydroxypropyl)-3-methyl-
- 2(3H)-Benzoxazolone, 5-chloro-6-(2-(4-(4-bromophenyl)-1-piperazinyl)-1-hydroxypropyl)-3-methyl-
Uniqueness
The uniqueness of 2(3H)-Benzoxazolone, 5-chloro-6-(2-(4-(4-fluorophenyl)-1-piperazinyl)-1-hydroxypropyl)-3-methyl-, (R*,S*)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chlorinated and fluorinated phenyl groups, along with the piperazine ring, makes it a versatile compound for various scientific and industrial purposes.
Properties
CAS No. |
132634-48-1 |
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Molecular Formula |
C21H23ClFN3O3 |
Molecular Weight |
419.9 g/mol |
IUPAC Name |
5-chloro-6-[(1R,2S)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1-hydroxypropyl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C21H23ClFN3O3/c1-13(25-7-9-26(10-8-25)15-5-3-14(23)4-6-15)20(27)16-11-19-18(12-17(16)22)24(2)21(28)29-19/h3-6,11-13,20,27H,7-10H2,1-2H3/t13-,20-/m0/s1 |
InChI Key |
UBJNVYJCHUAZOL-RBZFPXEDSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC2=C(C=C1Cl)N(C(=O)O2)C)O)N3CCN(CC3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC(C(C1=CC2=C(C=C1Cl)N(C(=O)O2)C)O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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